molecular formula C5H12ClNO B1388495 (R)-3-Methoxypyrrolidine hydrochloride CAS No. 474707-30-7

(R)-3-Methoxypyrrolidine hydrochloride

Cat. No. B1388495
M. Wt: 137.61 g/mol
InChI Key: SQMYKVUSWPIFEQ-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include details about its appearance (solid, liquid, color, etc.) and any distinctive odors.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes details about the reactants, products, conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This includes details about the compound’s melting point, boiling point, solubility, stability, and reactivity. It may also include its spectroscopic properties, such as its UV/Vis, IR, and NMR spectra.


Scientific Research Applications

Pharmacological Profiles

  • Platelet Aggregation Inhibition : (R)-3-Methoxypyrrolidine hydrochloride derivatives exhibit concentration-dependent inhibition of platelet aggregation induced by serotonin in various species, including humans. This suggests potential applications in developing antithrombotic therapies (Ogawa et al., 2002).

  • Pancreatitis Treatment : Derivatives of (R)-3-Methoxypyrrolidine hydrochloride have shown efficacy in reducing enzyme activities associated with acute and chronic pancreatitis in animal models, indicating a potential role in treating pancreatitis (Ogawa et al., 2005).

Synthesis and Chemical Properties

  • Industrial-Scale Production : The enantiopure form of (R)-3-Methoxypyrrolidine has been achieved through optimized diastereomeric salt formation, highlighting its importance in producing chiral pharmaceuticals (Sakurai et al., 2008).

  • Chemoenzymatic Synthesis : There has been development in the facile chemoenzymatic enantioselective synthesis of (R)-3-Methoxypyrrolidine derivatives, which are key intermediates for various antitumor compounds (Kamal et al., 2004).

Receptor Binding and Activity

  • Serotonin-2 Receptor Binding : Certain derivatives of (R)-3-Methoxypyrrolidine hydrochloride show high affinity for serotonin-2 receptors, making them potential candidates for antithrombotic agents (Tanaka et al., 2000).

  • Dopamine Receptor Ligands : Derivatives synthesized from (R)-3-Methoxypyrrolidine have shown promise as dopamine receptor ligands, indicating potential applications in neuropsychiatric disorder treatments (Heindl et al., 2003).

Safety And Hazards

This includes information about the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling, storing, and disposing of the compound.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.


properties

IUPAC Name

(3R)-3-methoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMYKVUSWPIFEQ-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672095
Record name (3R)-3-Methoxypyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Methoxypyrrolidine hydrochloride

CAS RN

474707-30-7
Record name (3R)-3-Methoxypyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-methoxypyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Methoxypyrrolidine hydrochloride
Reactant of Route 2
(R)-3-Methoxypyrrolidine hydrochloride
Reactant of Route 3
(R)-3-Methoxypyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-3-Methoxypyrrolidine hydrochloride
Reactant of Route 5
(R)-3-Methoxypyrrolidine hydrochloride
Reactant of Route 6
(R)-3-Methoxypyrrolidine hydrochloride

Citations

For This Compound
2
Citations
K Liu, S Zhou, J Zhou, R Bo, X Wang, T Xu… - Bioorganic & Medicinal …, 2022 - Elsevier
Monoamine oxidases A and B (MAO-A and MAO-B) play important roles in biogenic amine metabolism, oxidative stress, and chronic inflammation. Particularly, MAO-B selective …
Number of citations: 1 www.sciencedirect.com
D Xue, Y Xu, A Kyani, J Roy, L Dai, D Sun… - Journal of medicinal …, 2022 - ACS Publications
Targeting oxidative phosphorylation (OXPHOS) complexes is an emerging strategy to disrupt the metabolism of select cancer subtypes and to overcome resistance to targeted therapies…
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.